[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
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Description
[4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone is a useful research compound. Its molecular formula is C23H18FNO3S and its molecular weight is 407.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiazolidine motifs, which are present in this compound, are intriguing heterocyclic five-membered moieties found in various natural and bioactive compounds . They show diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
Thiazolidine derivatives, which this compound is a part of, are known to have varied biological properties . The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .
Biochemical Pathways
It’s known that thiazolidine motifs, which are present in this compound, have diverse therapeutic and pharmaceutical activity and are used in probe design .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine motifs, which are present in this compound, show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
It’s known that various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Biological Activity
The compound 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula for this compound is C19H18FNO2S, with a molecular weight of approximately 345.41 g/mol. The structure features a benzothiazine core substituted with an ethylphenyl group and a fluorine atom, which may enhance its biological properties.
Synthesis : The synthesis typically involves the introduction of the ethyl and fluorine substituents through electrophilic aromatic substitution reactions. Advanced synthetic methods may also be employed to achieve higher yields and purity.
Antimicrobial Activity
Recent studies have shown that benzothiazine derivatives exhibit significant antimicrobial properties. For example, compounds similar to 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone demonstrated moderate to good activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Bacterial Strain | Activity |
---|---|---|
Compound A | E. coli | Moderate |
Compound B | S. aureus | Good |
Compound C | P. aeruginosa | Weak |
Anticancer Activity
Benzothiazine derivatives have also been investigated for their anticancer potential. Studies indicate that such compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Case Study : A study evaluated the effects of a related benzothiazine compound on MDA-MB-231 breast cancer cells. The results indicated that treatment led to significant inhibition of cell proliferation and induced apoptosis, with IC50 values in the low micromolar range.
Anti-inflammatory Activity
The anti-inflammatory properties of benzothiazine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential applications in treating inflammatory diseases.
The biological activity of 4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress in cells, providing protective effects against damage.
Properties
IUPAC Name |
[4-(3-ethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-2-16-7-6-10-19(13-16)25-15-22(23(26)17-8-4-3-5-9-17)29(27,28)21-12-11-18(24)14-20(21)25/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSPCRAXOADIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.